molecular formula C18H18ClN5O3 B2698469 (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide CAS No. 2242464-44-2

(S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide

Cat. No. B2698469
M. Wt: 387.82
InChI Key: YAGSZKAJPHGVOV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of heterocyclic compounds, including pyrazoles and pyridazines, involves complex reactions that yield a variety of derivatives with potential pharmacological activities. For instance, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones demonstrates the versatility of pyrazole derivatives in creating compounds with potential biological applications. These compounds are synthesized through a series of reactions starting from ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates, indicating a rich area for chemical exploration (Ochi & Miyasaka, 1983).

Antimicrobial Activities

Derivatives of pyrazole and pyridazine have been synthesized and evaluated for their antimicrobial activities. For example, new derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in developing new antimicrobial agents (Bildirici, Şener, & Tozlu, 2007).

Cytotoxicity and Anticancer Activity

Some pyrazole and pyridazine derivatives have been synthesized and screened for cytotoxic activity against various cancer cell lines, indicating their potential in cancer therapy. For instance, certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their utility in designing anticancer drugs (Hassan, Hafez, & Osman, 2014). Another study on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that almost all tested compounds exhibited antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with one compound showing particularly potent inhibitory activity (Abdellatif et al., 2014).

properties

IUPAC Name

6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGSZKAJPHGVOV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide

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